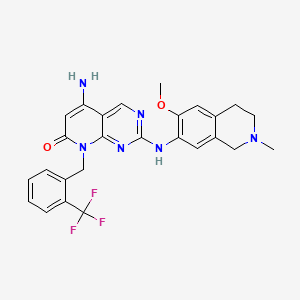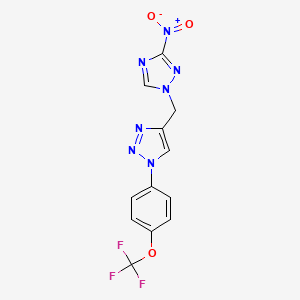
Antibacterial agent 180
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 180 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, to combat bacterial infections and prevent the growth of harmful bacteria. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacterial strains, including those resistant to conventional antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 180 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency. The final product is then purified using techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 180 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs with varying degrees of antibacterial activity.
Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Antibacterial Agent 180 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in microbiological studies to investigate bacterial resistance and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibiotics and treatments for bacterial infections.
Industry: Incorporated into products such as disinfectants, coatings, and packaging materials to prevent bacterial contamination.
Mechanism of Action
The mechanism of action of Antibacterial Agent 180 involves targeting specific bacterial structures and pathways. It primarily disrupts the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth. The compound’s molecular targets include enzymes involved in cell wall synthesis and ribosomal subunits essential for protein production.
Comparison with Similar Compounds
Antibacterial Agent 180 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against resistant bacterial strains. Similar compounds include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets bacterial DNA replication but may have more side effects.
This compound stands out due to its combination of high efficacy, broad-spectrum activity, and lower likelihood of resistance development.
Properties
Molecular Formula |
C12H8F3N7O3 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]triazole |
InChI |
InChI=1S/C12H8F3N7O3/c13-12(14,15)25-10-3-1-9(2-4-10)21-6-8(17-19-21)5-20-7-16-11(18-20)22(23)24/h1-4,6-7H,5H2 |
InChI Key |
FJMSOFLEPGHTJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl phosphate](/img/structure/B12386520.png)
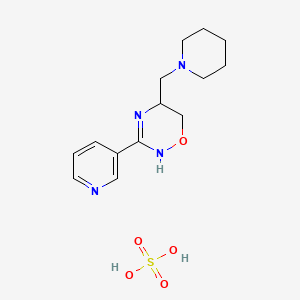
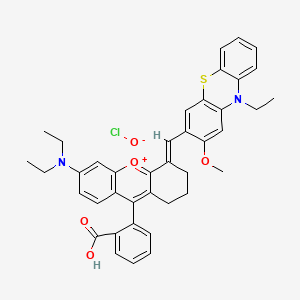
![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)
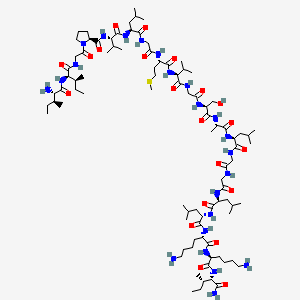
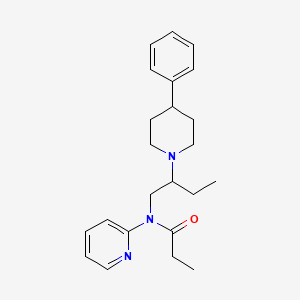
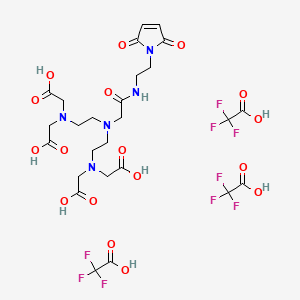

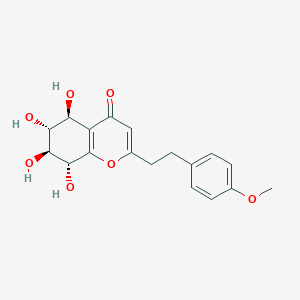

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)

